molecular formula C8H17NO2S B8760788 4-(Methanesulfonylmethyl)cyclohexan-1-amine

4-(Methanesulfonylmethyl)cyclohexan-1-amine

Cat. No. B8760788
M. Wt: 191.29 g/mol
InChI Key: ISVAEECBNYJRAX-UHFFFAOYSA-N
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Patent
US08461328B2

Procedure details

(4-Methanesulfonylmethyl-cyclohexyl)-carbamic acid benzyl ester (0.54 g, 1.66 mmol) in ethanol (15 mL, IMS grade) under nitrogen was treated with 10% palladium/carbon (0.18 g, 0.17 mmol). The mixture was purged with hydrogen gas and was stirred under an atmosphere of hydrogen (balloon) for 16 hours. The catalyst was filtered off through Celite® and the filter cake rinsed several times with ethanol. The filtrate was concentrated and then purified by column chromatography on Isolute® SCX-2 cartridge (eluting with MeOH then 2M NH3 in MeOH). The relevant fractions were combined concentrated under vacuum to afford 0.32 g (95%) 4-methanesulfonylmethyl-cyclohexylamine as clear oil that was used without further purification. LCMS (Method I, ESI): RT=0.35 min, m+H=191.9.
Name
(4-Methanesulfonylmethyl-cyclohexyl)-carbamic acid benzyl ester
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][CH:11]1[CH2:16][CH2:15][CH:14]([CH2:17][S:18]([CH3:21])(=[O:20])=[O:19])[CH2:13][CH2:12]1)C1C=CC=CC=1>C(O)C.[Pd]>[CH3:21][S:18]([CH2:17][CH:14]1[CH2:15][CH2:16][CH:11]([NH2:10])[CH2:12][CH2:13]1)(=[O:19])=[O:20]

Inputs

Step One
Name
(4-Methanesulfonylmethyl-cyclohexyl)-carbamic acid benzyl ester
Quantity
0.54 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC1CCC(CC1)CS(=O)(=O)C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.18 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen (balloon) for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged with hydrogen gas
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through Celite®
WASH
Type
WASH
Details
the filter cake rinsed several times with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on Isolute® SCX-2 cartridge (
WASH
Type
WASH
Details
eluting with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The relevant fractions were combined concentrated under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CS(=O)(=O)CC1CCC(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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